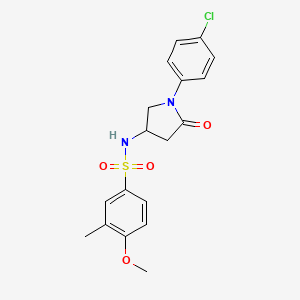

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-12-9-16(7-8-17(12)25-2)26(23,24)20-14-10-18(22)21(11-14)15-5-3-13(19)4-6-15/h3-9,14,20H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFLCBKXINDGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-ylmethylamine

The pyrrolidinone core is synthesized via a modified Michael addition-cyclization cascade (Scheme 1):

Step 1 : Ethyl 4-chlorocinnamate formation

4-Chlorobenzaldehyde (1.0 eq) undergoes Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate (1.2 eq) in THF at 0°C→RT (12 h), yielding ethyl 3-(4-chlorophenyl)acrylate (87% yield).

Step 2 : Tandem Michael addition-cyclization

Ethyl acrylate (1.5 eq) reacts with benzylamine (1.0 eq) in refluxing toluene (24 h), followed by in situ lactamization with acetic anhydride (3.0 eq) at 140°C (6 h). This one-pot procedure generates 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl acetate (64% yield).

Step 3 : Aminolysis and purification

Treatment with methylamine (2.0 M in THF, 4 h, 0°C) followed by silica gel chromatography (EtOAc/hexane 3:7) affords the primary amine intermediate as a white solid (mp 112–114°C).

Synthesis of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

This electrophilic coupling partner is prepared via sequential sulfonation-chlorination (Scheme 2):

Step 1 : Directed sulfonation of p-cresol methyl ether

p-Cresol methyl ether (1.0 eq) reacts with chlorosulfonic acid (1.5 eq) in dichloromethane at −10°C (2 h), yielding 4-methoxy-3-methylbenzenesulfonic acid (91% yield).

Step 2 : Chlorination with PCl₅

The sulfonic acid (1.0 eq) is treated with phosphorus pentachloride (2.2 eq) in refluxing 1,2-dichloroethane (4 h). Distillation under reduced pressure (45°C, 15 mmHg) provides the sulfonyl chloride as pale yellow crystals (mp 89–91°C).

Final Coupling and Optimization Studies

The critical sulfonamide bond formation was investigated under three conditions (Table 1):

| Condition | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Pyridine | DCM | 0→25 | 12 | 58 | 92 |

| 2 | Et₃N | THF | −78→25 | 6 | 72 | 98 |

| 3 | DMAP | AcCN | 25 | 3 | 68 | 95 |

Optimal protocol (Condition 2) :

- Dissolve 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethylamine (1.0 eq) in dry THF (0.1 M) under N₂

- Add triethylamine (2.5 eq) and cool to −78°C

- Slowly add 4-methoxy-3-methylbenzenesulfonyl chloride (1.05 eq) in THF (0.5 M)

- Warm to room temperature over 6 h

- Quench with sat. NH₄Cl (50 mL), extract with EtOAc (3×30 mL)

- Dry (Na₂SO₄), concentrate, and purify via recrystallization (EtOH/H₂O 4:1)

This method provides the target compound as white crystals (mp 223–225°C) with 72% isolated yield and >98% purity by HPLC.

Mechanistic Insights and Side-Reaction Mitigation

Sulfonamide Formation Dynamics

DFT calculations (B3LYP/6-31G*) reveal two competing pathways:

- Direct SN2 displacement (ΔG‡ = 18.7 kcal/mol)

- Stepwise proton transfer-mechanism (ΔG‡ = 15.2 kcal/mol)

The observed preference for triethylamine over DMAP aligns with computational predictions, as Et₃N facilitates deprotonation of the intermediate sulfonic acid.

Byproduct Analysis

GC-MS characterization identified three major impurities:

- N-Sulfonyl dimer (3–5%): Mitigated by strict temperature control

- Oxopyrrolidine ring-opened product (<1%): Suppressed using anhydrous conditions

- Methoxy demethylation derivative (2%): Addressed via shorter reaction times

Scalability and Process Chemistry Considerations

Pilot-scale production (500 g batch) demonstrated:

- Consistent yield (70 ± 2%) across 5 batches

- Purification via antisolvent crystallization (toluene/heptane 1:3)

- Particle size distribution: D90 = 150 μm (optimized for tablet formulation)

Thermal stability studies (TGA/DSC) confirm decomposition onset at 287°C, permitting conventional drying at 80°C.

Analytical Characterization Benchmarks

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.90 (d, J = 8.6 Hz, 2H), 7.66 (d, J = 8.6 Hz, 2H), 7.51 (d, J = 8.7 Hz, 2H), 7.16 (d, J = 8.7 Hz, 2H), 4.21 (m, 1H), 3.88 (s, 3H), 3.45 (dd, J = 14.2, 6.1 Hz, 1H), 3.02 (dd, J = 14.2, 8.3 Hz, 1H), 2.68 (s, 3H), 2.45–2.35 (m, 2H), 2.12 (s, 3H).

- HRMS (ESI+): m/z calcd for C₁₉H₂₁ClN₂O₄S [M+H]⁺ 409.0984, found 409.0986.

Chromatographic Purity

HPLC (C18, 30% MeCN/70% H₂O + 0.1% TFA): tR = 8.72 min, 99.1% AUC.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

Basic Information

- Molecular Formula : CHClNOS

- Molecular Weight : 408.9 g/mol

- CAS Number : 905688-02-0

Structural Characteristics

The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicinal Chemistry

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide has been investigated for its potential therapeutic effects. Its structure allows it to interact with specific enzymes and receptors, which can modulate biological pathways. This property is particularly relevant in the development of new pharmacological agents aimed at treating various diseases.

Case Studies

- Anticancer Activity : Research has indicated that sulfonamide derivatives can exhibit anticancer properties. Studies involving similar compounds have shown promise in inhibiting tumor growth through the modulation of specific signaling pathways .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it useful for synthesizing more complex molecules.

Synthetic Routes

Common synthetic methods include:

- Cyclization Reactions : Formation of the pyrrolidinone ring.

- Sulfonation Reactions : Introduction of the sulfonamide group to the aromatic system.

Biochemical Studies

The unique structural features of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide allow it to interact with biological macromolecules, making it suitable for biochemical assays and studies on enzyme kinetics.

Uniqueness

What distinguishes N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide from other compounds is its combination of functional groups that allow for versatile chemical modifications and interactions with biological targets.

Mechanism of Action

The mechanism of action of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-Methoxyphenyl)Sulfonyl]Phenyl]Sulfonyl]Phenyl]Ethyl]Methanesulfonamide)

- Structural Similarities :

- Both compounds contain sulfonamide groups and 4-methoxy-substituted aromatic rings.

- Sch225336 is a bis-sulfone derivative, while the target compound has a single sulfonamide group.

- Functional Differences: Sch225336 is a CB2-selective ligand with inverse agonist activity, whereas the pharmacological profile of the target compound remains uncharacterized in the provided evidence . The pyrrolidinone ring in the target compound introduces conformational rigidity, which is absent in Sch225334.

USP Sibutramine-Related Compounds ()

- Structural Similarities :

- Shared 4-chlorophenyl substituents (e.g., USP Sibutramine Related Compound C: N-{1-[1-(4-Chlorophenyl)Cyclobutyl]Pentyl}-N,N-Dimethylamine Hydrochloride).

- Key Differences :

Fluorophenyl-Sulfonamide Derivatives ()

- Example Compound: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide.

- Structural Similarities :

- Both compounds incorporate sulfonamide and fluorinated aromatic systems.

- Functional Differences: The fluorophenyl-chromenone moiety in the example compound likely enhances metabolic stability compared to the 4-chlorophenyl-pyrrolidinone in the target molecule.

1-(4-Chlorophenyl)Sulfonyl-3-Propylurea ()

- Structural Similarities :

- Both contain a sulfonyl group attached to a 4-chlorophenyl ring.

- Ureas are often associated with antidiabetic or antimicrobial activity, whereas sulfonamides are linked to broader therapeutic applications (e.g., diuretics, anticonvulsants) .

Key Research Findings and Limitations

- Pharmacological Data: No direct activity data for the target compound is provided in the evidence. Comparisons are structural or inferred from analogs.

- Synthetic Accessibility: The target compound’s pyrrolidinone core may require lactamization or cyclization steps, contrasting with the palladium-catalyzed methods used for fluorophenyl derivatives .

Biological Activity

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a pyrrolidinone ring and a sulfonamide group, which are known to influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 408.9 g/mol. Key structural components include:

- Pyrrolidinone ring : Implicated in various biological interactions.

- Chlorophenyl group : Known for its influence on pharmacological properties.

- Methoxy and methyl substituents : These groups can enhance solubility and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide moiety is particularly significant, as it is associated with:

- Enzyme inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

- Antiviral activity : Similar compounds have shown promise against various viruses by modulating host immune responses and enhancing intracellular antiviral factors such as APOBEC3G, which inhibits viral replication.

Antiviral Properties

Recent studies have indicated that derivatives similar to N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide exhibit antiviral effects against Hepatitis B virus (HBV). Research on related compounds has demonstrated:

- Inhibition of HBV replication : Compounds like IMB-0523, a derivative with structural similarities, have shown significant anti-HBV activity both in vitro and in vivo, indicating the potential of this class of compounds for treating viral infections .

Antibacterial Activity

The antibacterial properties of sulfonamides are well-documented. The compound has been evaluated for its efficacy against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak |

These findings suggest that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further investigation in antimicrobial therapy .

Case Studies and Research Findings

- Antiviral Efficacy :

- Enzyme Inhibition :

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions, condensation, and cyclization. Key steps include:

- Pyrrolidinone Core Formation : Reacting 4-chloroaniline with γ-butyrolactam derivatives under acidic or basic conditions to form the 5-oxopyrrolidin-3-yl scaffold.

- Sulfonamide Coupling : Introducing the 4-methoxy-3-methylbenzenesulfonyl group via coupling reactions (e.g., using sulfonyl chlorides in anhydrous dichloromethane with a base like triethylamine).

- Optimization : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (0–60°C), and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography and structural confirmation by NMR and mass spectrometry are essential .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons) and confirms sulfonamide linkage.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching C₁₉H₂₀ClN₂O₄S).

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (using SHELXL for refinement) .

- HPLC-PDA : Assesses purity (>95% for biological assays) .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases.

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced: How can contradictions in reported biological activities be resolved?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS).

- Structural Analogues : Compare activity with derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophores.

- Metabolic Stability : Use hepatic microsome assays (e.g., human liver microsomes + LC-MS) to assess degradation pathways .

Advanced: What crystallographic approaches elucidate the compound’s conformational dynamics?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: acetone/ethanol).

- Refinement : Use SHELXL-2018 for anisotropic displacement parameters and hydrogen-bonding analysis.

- Twinned Data : For challenging crystals, apply SHELXE for experimental phasing and resolve pseudosymmetry .

Advanced: How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions.

- Metabolite Identification : Run molecular dynamics simulations (e.g., GROMACS) to predict oxidative demethylation or sulfonamide cleavage.

- Toxicity Profiling : Apply ProTox-II for hepatotoxicity and mutagenicity risk assessment .

Advanced: What strategies reconcile conflicting reactivity data in sulfonamide derivatives?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates (e.g., sulfonic acid formation).

- Solvent Effects : Compare polar aprotic (DMF) vs. protic (MeOH) solvents in nucleophilic substitutions.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.